
N-(3-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of urea derivative, which are known for their wide range of biological activities. The presence of the ureido functional group (NH-CO-NH) and the phenyl group (C6H5) suggest that this compound could have potential applications in medicinal chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the ureido and phenyl groups could influence the compound’s solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Anticonvulsant Activity
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, exhibit significant anticonvulsant activity in various animal models of epilepsy. These molecules emphasize the crucial role of the pyrrolidine-2,5-dione core fragment in their anticonvulsant efficacy (Kamiński, Wiklik, & Obniska, 2015).
Antibacterial Agents
Compounds including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3-thiazolidin-3-yl))acetamides and related derivatives exhibit moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents. The study also highlighted the significance of substituents at specific positions for enhancing antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008).
Antimicrobial Activity
Thiazolidinone and acetidinone derivatives have shown promising antimicrobial activity against different microorganisms, suggesting their potential in developing new antimicrobial agents. The structural integrity of these compounds is confirmed through various spectroscopic methods, underlining the importance of structural features in antimicrobial efficacy (Mistry, Desai, & Intwala, 2009).
Vibrational Spectroscopy and Quantum Computational Approach
The antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has been characterized for its vibrational signatures, confirming stereo-electronic interactions leading to stability. This research underscores the compound's pharmacokinetic properties and inhibition activity against viruses, showcasing its potential in antiviral applications (Mary, Pradhan, & James, 2022).
Anticancer Activity
A series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives were synthesized and evaluated for their antitumor activity against SMMC7721 cells and HCT116 cells. The results showed that most compounds exhibit excellent anticancer activity, highlighting the potential of these derivatives in cancer therapy (Chena et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-12(25)21-14-3-2-4-15(9-14)22-19(27)23-16-10-18(26)24(11-16)17-7-5-13(20)6-8-17/h2-9,16H,10-11H2,1H3,(H,21,25)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVAYFRCSMYOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


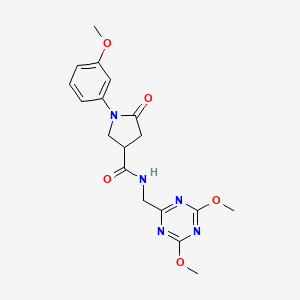
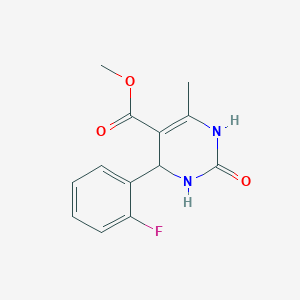
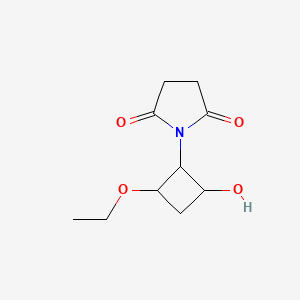
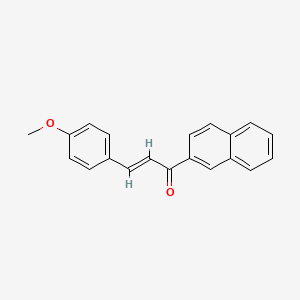
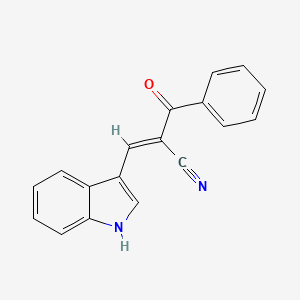
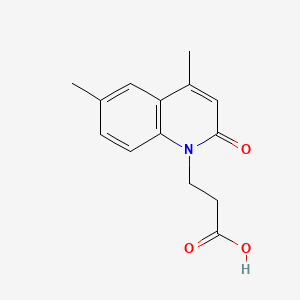
![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2474053.png)
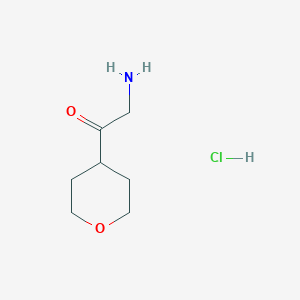
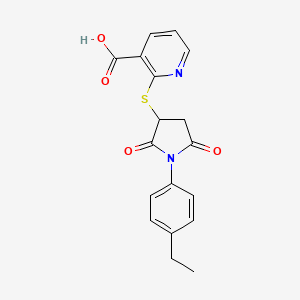
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2474057.png)
![2-(4-(isopropylthio)phenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2474058.png)
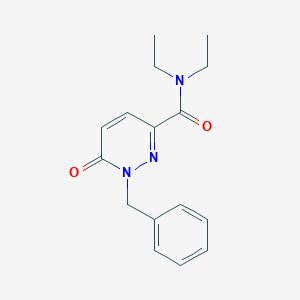
![(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2474060.png)